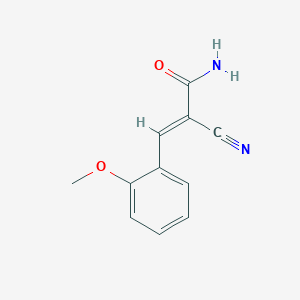
N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide: is an organic compound with the molecular formula C15H22N2O2S It is characterized by the presence of an azepane ring, a carbothioamide group, and a 3,4-dimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide typically involves the reaction of 3,4-dimethoxyaniline with azepane-1-carbothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are often performed in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as substituted carbothioamides.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparaison Avec Des Composés Similaires
N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide: can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenyl)azepane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-(3,4-dimethoxyphenyl)piperidine-1-carbothioamide: Contains a piperidine ring instead of an azepane ring.
N-(3,4-dimethoxyphenyl)morpholine-1-carbothioamide: Contains a morpholine ring instead of an azepane ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-18-13-8-7-12(11-14(13)19-2)16-15(20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPHBMHPZUOFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)
![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)
![3-methyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5550375.png)
![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)
![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)
![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)
